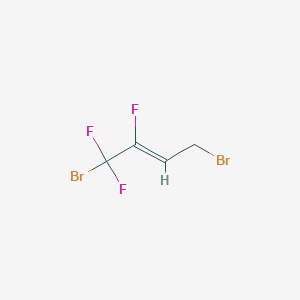
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” notation indicates the specific geometric configuration of the molecule, where the highest priority substituents on each carbon of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a trifluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and precise temperature control are crucial to achieving high efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Dibromo or dihydro derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Wissenschaftliche Forschungsanwendungen
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,4-Dibromo-1,1,2-trifluoro-2-butene: The geometric isomer with different spatial arrangement.
1,4-Dibromo-2-butene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1,2-Trifluoro-2-butene: Lacks the bromine atoms, affecting its reactivity and applications.
Uniqueness
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C4H3Br2F3 |
|---|---|
Molekulargewicht |
267.87 g/mol |
IUPAC-Name |
(Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-1-3(7)4(6,8)9/h1H,2H2/b3-1- |
InChI-Schlüssel |
VHSKOJYDDTXSAC-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C=C(/C(F)(F)Br)\F)Br |
Kanonische SMILES |
C(C=C(C(F)(F)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















